molecular formula C13H11F2N3O2 B2866488 N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-18-7

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2866488
CAS No.: 2034634-18-7
M. Wt: 279.247
InChI Key: CKJGZYCLQWBTLE-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-6-ethoxypyrimidine-4-carboxamide is a chemical reagent designed for research and development applications in medicinal chemistry. This compound belongs to the pyrimidine-4-carboxamide class, a scaffold recognized for its significant potential in pharmaceutical research . While the specific biological profile of this exact molecule is under investigation, structurally very similar pyrimidine carboxamides have been identified as potent, broad-spectrum, state-dependent sodium channel blockers. Such compounds are of high interest for investigating novel approaches to treating pathological pain states, including neuropathic and inflammatory pain . The molecular design, featuring a 6-ethoxy pyrimidine core and a 3,4-difluorophenyl moiety, is consistent with the structure-activity relationships (SAR) observed in this research area. Related compounds have demonstrated high potency and a superior therapeutic index in preclinical models, making this chemical series a valuable template for exploring new therapeutic agents . Researchers can utilize this compound as a key building block for SAR expansion, a reference standard in biological assays, or a starting point for the design of novel sodium channel modulators. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGZYCLQWBTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most common strategy involves coupling 6-ethoxypyrimidine-4-carboxylic acid with 3,4-difluoroaniline via carbodiimide-mediated activation. In a protocol adapted from thiophene carboxamide synthesis, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds under inert argon gas for 48 hours, followed by purification via column chromatography (DCM:ethyl acetate, 1:1). This method mirrors the synthesis of CA-4 biomimetics, where aromatic amines react efficiently with activated heterocyclic carboxylic acids.

COMU-Mediated Amide Bond Formation

An alternative approach employs 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) as a coupling reagent. Dissolving 6-ethoxypyrimidine-4-carboxylic acid and COMU in dimethylformamide (DMF), followed by dropwise addition of 3,4-difluoroaniline and N,N-diisopropylethylamine (DIPEA), yields the target carboxamide within 5–10 minutes. Precipitation with water simplifies purification, achieving >80% yield in analogous systems. This method is advantageous for its rapid kinetics and avoidance of hazardous chlorinating agents.

Optimization of Reaction Parameters

Solvent and Temperature Effects

EDC/DMAP-mediated coupling in DCM at room temperature ensures compatibility with acid-labile ethoxy groups. In contrast, COMU reactions in DMF benefit from polar aprotic solvents that enhance reagent solubility, though elevated temperatures are unnecessary due to the reagent’s high reactivity.

Stoichiometry and Catalysis

A molar ratio of 1:1.1 (carboxylic acid:amine) minimizes side products, while DMAP (10–20 mol%) accelerates EDC-mediated activation by stabilizing the reactive O-acylisourea intermediate. COMU reactions require stoichiometric DIPEA to deprotonate the amine and maintain reaction efficiency.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regioselectivity. The pyrimidine ring’s protons resonate as distinct singlets (e.g., H-5 at δ 8.2–8.4 ppm), while the 3,4-difluorophenyl group exhibits characteristic splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical m/z of 323.09 (C₁₃H₁₁F₂N₃O₂).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >98% purity when using C18 columns and acetonitrile/water gradients. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography to meet International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Synthetic Methods

Method Reagents Solvent Time Yield Purification
EDC/DMAP Coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine DCM 48 hours ~65%* Column chromatography
COMU/DIPEA Coupling COMU, N,N-diisopropylethylamine DMF 5–10 min >80%* Precipitation
Patent-Based Approach Silyl protecting groups, trimethyl orthoformate THF/DMF 24 hours N/A Crystallization

*Yields extrapolated from analogous reactions in cited sources.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The ethoxy group’s susceptibility to acidic hydrolysis necessitates anhydrous conditions during EDC/DMAP reactions. COMU’s neutral pH profile mitigates this risk, making it preferable for moisture-sensitive systems.

Regioselectivity Concerns

X-ray crystallography and 2D NMR (e.g., NOESY) confirm exclusive amide formation at the pyrimidine’s 4-position, avoiding competing reactions at the 2- or 5-positions.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects and hypothetical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrimidine-4-carboxamide 6-ethoxy, 3,4-difluorophenyl Enhanced metabolic stability due to fluorination; moderate lipophilicity
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-... () Tetrahydro-pyrimidine 6-methyl, 2-thioxo, 4-phenyl, 4-methylphenyl Increased rigidity (thioxo group); potential for hydrogen bonding via sulfur
EP 4 374 877 A2 (Example 1) Pyrimidine/pyridazine 6-cyano-5-methyl, trifluoromethyl, morpholine-ethoxy, difluorophenyl High lipophilicity (trifluoromethyl); possible kinase inhibition (morpholine moiety)
Compound Thieno[2,3-d]pyrimidine 4-fluoro, tetrahydro-2H-pyran, dimethylaminoethyl Improved solubility (dimethylaminoethyl); CNS penetration potential

Key Observations :

Pyrimidine Core Modifications: The target compound’s 6-ethoxy group contrasts with the 6-methyl and 2-thioxo groups in ’s compound. Ethoxy may enhance solubility compared to methyl, while thioxo introduces conformational rigidity.

Aromatic Substituents: The 3,4-difluorophenyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., 4-methylphenyl in ). Trifluoromethyl groups in patent compounds (–6) significantly elevate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Functional Group Diversity: Morpholine and oxetane moieties in patent compounds suggest targeting of polar enzymatic pockets (e.g., kinases). The dimethylaminoethyl group in ’s compound could enhance solubility and facilitate blood-brain barrier penetration.

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation).

  • Fluorination : Reduces metabolic degradation via cytochrome P450 enzymes.
  • Ethoxy vs.
  • Trifluoromethyl Groups : Increase lipophilicity but may introduce toxicity risks.

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